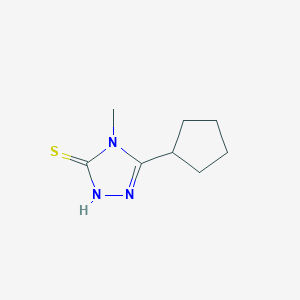

5-シクロペンチル-4-メチル-4H-1,2,4-トリアゾール-3-チオール

概要

説明

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, exhibiting a wide range of biological activities .

Molecular Structure Analysis

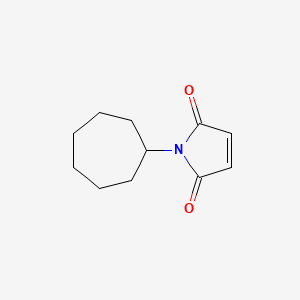

The molecular structure of 1,2,4-triazoles generally consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” would include additional functional groups attached to this ring, but without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, 1H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . The specific reactions that “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone . The specific physical and chemical properties of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the literature I have access to.科学的研究の応用

抗がん剤としての用途

“5-シクロペンチル-4-メチル-4H-1,2,4-トリアゾール-3-チオール”を含む1,2,4-トリアゾール誘導体は、抗がん剤として有望な結果を示しています . ある研究では、いくつかの新規1,2,4-トリアゾール誘導体が合成され、MCF-7、HeLa、A549を含む3つのヒト癌細胞株に対する細胞毒性を評価しました . いくつかの化合物は、HeLa細胞株に対して12μM未満の有望な細胞毒性を示しました .

抗菌剤としての用途

1,2,4-トリアゾールコアは、抗菌剤を含む、治療的に興味深いさまざまな薬物候補に組み込まれています . これらの化合物の異なる標的と水素結合を形成する能力は、薬物動態、薬理、毒性学的な特性の改善につながります .

抗真菌剤としての用途

1,2,4-トリアゾール誘導体は、抗真菌剤としても使用されています . これらの化合物の複素環式環中の窒素原子は、異なる標的と水素結合を形成し、薬物動態および薬理学的特性を向上させることができます .

中枢神経系興奮剤

1,2,4-トリアゾール誘導体は、中枢神経系興奮剤として使用されてきました . これらの化合物の複素環式環中の窒素原子は、中枢神経系における異なる標的と相互作用することができます .

抗炎症剤としての用途

1,2,4-トリアゾール誘導体は、抗炎症剤として使用されてきました . これらの化合物は、体内の異なる標的と相互作用し、炎症の軽減につながります .

抗ウイルス剤としての用途

1,2,4-トリアゾール誘導体は、抗ウイルス剤として使用されてきました . これらの化合物の複素環式環中の窒素原子は、異なる標的と水素結合を形成し、薬物動態および薬理学的特性を向上させることができます .

抗腫瘍剤としての用途

1,2,4-トリアゾール誘導体は、抗腫瘍剤として使用されてきました . これらの化合物は、体内の異なる標的と相互作用し、腫瘍の増殖を抑制します .

DNAマーカー検出

1H-1,2,4-トリアゾール-3-チオールは、DNAマーカーの迅速かつ正確な検出のための表面増強ラマン散乱ベースのプローブを設計するための研究で使用されました .

作用機序

The mechanism of action of 1,2,4-triazoles depends on their specific structure and the biological system in which they are acting. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . The specific mechanism of action of “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an irritant to the eyes, skin, and respiratory system . The specific safety and hazards associated with “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” are not available in the literature I have access to.

将来の方向性

The future directions for research on 1,2,4-triazoles likely involve the synthesis and evaluation of new derivatives with potential biological activity. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The specific future directions for research on “5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol” would depend on its specific properties and potential applications, which are not available in the literature I have access to.

生化学分析

Biochemical Properties

5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can exhibit tautomerism, existing in both thione and thiol forms, which allows it to participate in various biochemical processes . It has been shown to interact with metal ions, forming coordination complexes that can influence enzymatic activities . Additionally, 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol can bind to specific proteins, potentially altering their function and stability .

Cellular Effects

The effects of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling . Additionally, 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific concentration levels.

特性

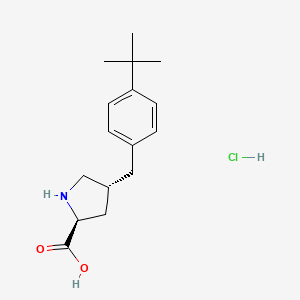

IUPAC Name |

3-cyclopentyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWHTRRTBSUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363901 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309731-00-8 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)